molecular formula C14H23NO4 B6148106 2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 1822577-06-9

2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No. B6148106
CAS RN: 1822577-06-9
M. Wt: 269.3
InChI Key:
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Description

2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, also known as BCH-TBA, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in numerous fields, from drug discovery to biochemistry, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid has been used in a variety of scientific research applications. It has been used in drug discovery, as a tool for studying enzyme-substrate interactions, and as a model compound for studying organic reactions. It has also been used in biochemistry, as a tool for studying the structure and function of proteins, as well as in cell biology, as a tool for studying the effects of drugs on cells.

Mechanism of Action

2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid has been found to interact with a variety of proteins and enzymes, leading to a variety of biochemical and physiological effects. It has been found to interact with enzymes involved in the metabolism of drugs, leading to the inhibition of drug metabolism. It has also been found to interact with proteins involved in signal transduction pathways, leading to the modulation of signal transduction pathways.
Biochemical and Physiological Effects
2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the metabolism of drugs, leading to increased drug concentrations in the body. It has also been found to modulate signal transduction pathways, leading to changes in gene expression and cell behavior. In addition, it has been found to interact with enzymes involved in the metabolism of fatty acids, leading to the inhibition of fatty acid metabolism.

Advantages and Limitations for Lab Experiments

2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid has a number of advantages and limitations when used in lab experiments. It is a relatively inexpensive and readily available compound, making it an ideal choice for use in lab experiments. However, its reactivity can make it difficult to control and its effects can be dose-dependent, making it difficult to accurately predict its effects in a lab setting.

Future Directions

2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid has a wide range of potential applications in scientific research. It could be used in drug discovery, as a tool for studying enzyme-substrate interactions, and as a model compound for studying organic reactions. It could also be used in biochemistry, as a tool for studying the structure and function of proteins, and in cell biology, as a tool for studying the effects of drugs on cells. Additionally, it could be used in the development of new therapeutic agents and as a tool for studying the effects of drugs on the body.

Synthesis Methods

2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid can be synthesized through a multi-step process that involves a series of reactions. First, a reaction between tert-butyl bromide and cyclohexanone leads to the formation of the bicyclo[2.2.1]heptane ring, which is then reacted with the amine group to form the 2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid molecule. This reaction is followed by a series of purification steps to remove any impurities from the reaction mixture.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid' involves the protection of the amine group, followed by the addition of the bicyclic ring system and subsequent deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "2-bromoacetic acid", "bicyclo[2.2.1]hept-5-ene", "triethylamine", "diisopropylcarbodiimide", "dimethylformamide", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "tert-butyl carbamate is reacted with 2-bromoacetic acid in the presence of triethylamine and diisopropylcarbodiimide to form the protected amino acid intermediate", "bicyclo[2.2.1]hept-5-ene is added to the protected amino acid intermediate in the presence of dimethylformamide to form the bicyclic ring system", "the amine group is deprotected using dichloromethane and sodium bicarbonate to yield the final product, 2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid" ] }

CAS RN

1822577-06-9

Product Name

2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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